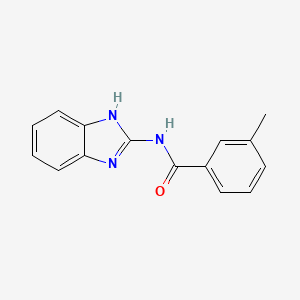

N-1H-benzimidazol-2-yl-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis The molecular structure of N-1H-benzimidazol-2-yl-3-methylbenzamide derivatives has been extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, including DFT using B3LYP functional combined with 6-31G(d) basis set, have shown good agreement between theoretical and experimental values, indicating the stability of these compounds’ molecular structures (Ghani & Mansour, 2011).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including protonation processes in aqueous acids, where they demonstrate two protonation processes: one in weakly acidic solutions affecting the benzimidazole part and another in concentrated sulfuric acid solutions targeting the amide group. The protonation constants and the effects of chemical structure on ionization constants have been established, showing a correlation between protonation constants and antimicrobial activity (Perisic-Janjic et al., 2000).

Physical Properties Analysis this compound derivatives exhibit varied physical properties, including phase transition behavior and mesophase stability influenced by substituents and alkoxy chain length. These properties are crucial for understanding their potential applications in different fields (Zhang et al., 2013).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antibacterial action against various strains such asS. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They also show antifungal activity against C. albicans and A. niger .

Mode of Action

It’s worth noting that benzimidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the bacteria or fungi .

Biochemical Pathways

It’s known that benzimidazole derivatives can interfere with the normal functioning of various biochemical pathways in bacteria and fungi, leading to their death .

Result of Action

The compound’s antibacterial and antifungal activities suggest that it likely causes cellular damage, inhibits growth, or induces death in bacteria and fungi .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVXCWTTZPEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)

![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)

![methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5814613.png)